Cas no 1096815-42-7 (1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid)

1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid is a specialized indole derivative featuring a cyclopentylcarbamoyl methyl substituent at the 1-position and a carboxylic acid group at the 4-position. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The cyclopentyl moiety enhances lipophilicity, while the carboxylic acid group offers versatility for further functionalization, such as amide or ester formation. Its rigid indole core contributes to stability and potential biological activity, making it valuable for research in medicinal chemistry. The compound’s well-defined structure ensures reproducibility in synthetic applications, supporting its use in targeted molecular design and drug discovery efforts.
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid structure
1096815-42-7 structure
商品名:1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
CAS番号:1096815-42-7
MF:C16H18N2O3
メガワット:286.325724124908
CID:5215284

1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
    • 1-[2-(cyclopentylamino)-2-oxoethyl]indole-4-carboxylic acid
    • Z415653620
    • 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylicacid
    • 1H-Indole-4-carboxylic acid, 1-[2-(cyclopentylamino)-2-oxoethyl]-
    • インチ: 1S/C16H18N2O3/c19-15(17-11-4-1-2-5-11)10-18-9-8-12-13(16(20)21)6-3-7-14(12)18/h3,6-9,11H,1-2,4-5,10H2,(H,17,19)(H,20,21)
    • InChIKey: WAWQIIKUPRDHJU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN1C=CC2C(C(=O)O)=CC=CC1=2)NC1CCCC1

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 406
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 71.3

1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4253-5G
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 95%
5g
¥ 8,639.00 2023-03-30
Enamine
EN300-90539-0.1g
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 95.0%
0.1g
$232.0 2025-02-19
Enamine
EN300-90539-0.5g
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 95.0%
0.5g
$524.0 2025-02-19
Enamine
EN300-90539-10.0g
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 95.0%
10.0g
$2884.0 2025-02-19
Enamine
EN300-90539-2.5g
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 95.0%
2.5g
$1315.0 2025-02-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01086074-1g
1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 98%
1g
¥3325.0 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN4253-10G
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 95%
10g
¥ 12,810.00 2023-03-30
1PlusChem
1P019SBA-2.5g
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 90%
2.5g
$1688.00 2023-12-26
1PlusChem
1P019SBA-5g
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 90%
5g
$2466.00 2023-12-26
1PlusChem
1P019SBA-500mg
1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
1096815-42-7 90%
500mg
$710.00 2023-12-26

1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid 関連文献

1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acidに関する追加情報

1-[(Cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1096815-42-7, known as 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole ring system with a cyclopentylcarbamoyl group and a carboxylic acid moiety. The indole core is a well-known heterocyclic structure that forms the basis of many biologically active compounds, including serotonin and tryptophan. The addition of the cyclopentylcarbamoyl group introduces a level of complexity and potential for bioactivity that makes this compound particularly interesting to researchers.

Recent studies have focused on the synthesis and biological evaluation of this compound, revealing its potential as a lead molecule in drug discovery. Researchers have explored its ability to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, preliminary findings suggest that this compound may exhibit antitumor activity by modulating key signaling pathways involved in cancer cell proliferation and apoptosis. Additionally, its anti-inflammatory properties have been investigated, with promising results indicating its potential as a therapeutic agent for inflammatory diseases such as arthritis or neuroinflammation.

The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the indole ring through cyclization reactions, followed by the introduction of the cyclopentylcarbamoyl group via amide bond formation. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for biological testing.

From an analytical perspective, this compound has been thoroughly characterized using advanced spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided detailed insights into its molecular structure, confirming the presence of the indole ring, cyclopentylcarbamoyl group, and carboxylic acid moiety. Furthermore, computational modeling has been employed to predict its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), which are critical factors in drug development.

One of the most exciting aspects of this compound is its versatility in terms of functionalization. By modifying the substituents on the indole ring or altering the cyclopentylcarbamoyl group, researchers can generate a wide range of analogs with diverse biological activities. This approach has been successfully applied to develop compounds with enhanced potency or selectivity for specific targets. For example, substituting the cyclopentyl group with other alkyl chains has been shown to significantly affect the compound's solubility and bioavailability.

In terms of applications, this compound holds promise in several therapeutic areas. Its ability to modulate neurotransmitter systems makes it a potential candidate for treating neurological disorders such as depression or anxiety. Additionally, its anti-inflammatory properties suggest applications in autoimmune diseases or chronic pain management. Ongoing clinical trials are currently evaluating its safety and efficacy in human subjects, with preliminary results indicating favorable tolerability.

From an environmental standpoint, researchers have also investigated the degradation pathways of this compound under various conditions. Understanding its environmental fate is crucial for assessing its potential impact on ecosystems and ensuring sustainable practices in its production and use.

In conclusion, 1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid (CAS No. 1096815-42-7) is a multifaceted compound with significant potential in drug discovery and development. Its unique structure, coupled with promising biological activity profiles, positions it as a valuable tool for addressing unmet medical needs across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1096815-42-7)1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid
A1027787
清らかである:99%/99%
はかる:1g/5g
価格 ($):436.0/1264.0